1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
Overview
Description
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the reaction of 1,5-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions, along with ligands and bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1,3-Dichloro-2-fluoro-5-(1-trifluoromethyl-ethenyl)benzene
Uniqueness
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKASGSJFXYGBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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